molecular formula C16H17N3O3 B12099095 n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide

Cat. No.: B12099095
M. Wt: 299.32 g/mol
InChI Key: IWOSKAIAUUOLCX-UHFFFAOYSA-N
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Description

N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide: is an organic compound that belongs to the class of benzamides It features a nitro group and a methyl group attached to a phenyl ring, along with a dimethylamino group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Acylation: The nitrated product is then subjected to acylation with 3-dimethylaminobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to introduce halogens at the methyl position.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophilic Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3-Amino-4-methylphenyl-3-dimethylaminobenzamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 3-Dimethylaminobenzoic acid and 3-nitro-4-methylaniline.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to known inhibitors.

    Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Dye Manufacturing: Precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In drug development, it may interact with specific molecular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-3-dimethylaminobenzamide: Similar structure but with the nitro group at the para position.

    N-(3-Nitrophenyl)-3-dimethylaminobenzamide: Lacks the methyl group on the phenyl ring.

    N-(3-Nitro4-methylphenyl)-3-aminobenzamide: Dimethylamino group replaced with an amino group.

Uniqueness

N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a nitro group, methyl group, and dimethylamino group provides a distinct electronic and steric environment, making it a valuable compound for various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20)

InChI Key

IWOSKAIAUUOLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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